Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride
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Overview
Description
Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. In
Scientific Research Applications
- Imidazo[1,2-a]pyridine derivatives have emerged as promising covalent anticancer agents. Researchers have utilized this scaffold to develop novel KRAS G12C inhibitors, which show potential for treating intractable cancers . Compound I-11, derived from imidazo[1,2-a]pyridine, exhibits potent effects against KRAS G12C-mutated cancer cells.
Anticancer Agents
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .
Mode of Action
The mode of action of imidazo[1,2-a]pyridine derivatives involves direct functionalization of the imidazo[1,2-a]pyridine scaffold . This functionalization is achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis
Biochemical Pathways
It’s known that certain imidazo[1,2-a]pyridine analogues can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Pharmacokinetics
Certain imidazo[1,2-a]pyridine derivatives have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Certain imidazo[1,2-a]pyridine derivatives have been reported to have a significant reduction in bacterial load when used in treatment .
Action Environment
It’s known that the intermolecular π–π stacking can lead to the creation of j-type aggregates in the solid state .
properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylboronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2.ClH/c11-8(12)6-1-2-7-9-3-4-10(7)5-6;/h1-5,11-12H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKGNVOZYFJQIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN2C=CN=C2C=C1)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride |
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